Antiarol rutinoside

Catalog No.
S1772576
CAS No.
261351-23-9
M.F
C21H32O13
M. Wt
492.474
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Antiarol rutinoside

CAS Number

261351-23-9

Product Name

Antiarol rutinoside

IUPAC Name

2-methyl-6-[[3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol

Molecular Formula

C21H32O13

Molecular Weight

492.474

InChI

InChI=1S/C21H32O13/c1-8-13(22)15(24)17(26)20(32-8)31-7-12-14(23)16(25)18(27)21(34-12)33-9-5-10(28-2)19(30-4)11(6-9)29-3/h5-6,8,12-18,20-27H,7H2,1-4H3

InChI Key

FNPXSSIBZAQOBP-PFQYSTRESA-N

SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C(C(=C3)OC)OC)OC)O)O)O)O)O)O

Antiarol rutinoside is a natural product found in Dracaena angustifolia, Miliusa balansae, and other organisms with data available.

Antiarol rutinoside is a specialized phenolic glycoside comprising a 3,4,5-trimethoxyphenyl core conjugated to a rutinose (rhamnosyl-glucoside) disaccharide moiety [1]. Primarily utilized as an analytical reference standard and a high-solubility precursor in dermatological and pharmacological research, this compound bridges the gap between phenolic antioxidant activity and practical aqueous processability [2]. Its specific structural configuration makes it highly relevant for procurement in projects requiring controlled enzymatic release, enhanced shelf stability, and precise phytochemical profiling of botanical extracts such as Pinus yunnanensis and Epilobium dodonaei [1].

Procurement teams often consider substituting specialized glycosides with their free aglycones (e.g., antiarol / 3,4,5-trimethoxyphenol) or more common in-class rutinosides like rutin to reduce costs. However, substituting with the free aglycone drastically reduces aqueous solubility and eliminates the controlled-release benefits provided by the rutinosidase-specific cleavage pathway[1]. Conversely, substituting with rutin introduces a bulky flavonoid core that fundamentally alters membrane permeability, steric hindrance, and redox potential, often leading to unwanted pro-oxidant effects at high concentrations [2]. For workflows requiring the specific steric profile of a trimethoxyphenyl group combined with high hydrophilicity, Antiarol rutinoside is strictly non-interchangeable [3].

Aqueous Solubility and Formulation Processability

The conjugation of the rutinose disaccharide to the hydrophobic 3,4,5-trimethoxyphenyl core fundamentally alters the compound's hydration dynamics. Compared to the free antiarol aglycone, which exhibits poor water solubility, Antiarol rutinoside demonstrates a greater than 10-fold increase in aqueous solubility at physiological pH [1]. This allows for the preparation of high-concentration stock solutions without relying on harsh organic solvents.

Evidence DimensionAqueous solubility limit at 25°C (pH 7.4)
Target Compound Data>10 mg/mL (enabled by rutinose moiety)
Comparator Or BaselineAntiarol aglycone (<1 mg/mL)
Quantified Difference>10-fold increase in aqueous solubility
ConditionsStandard aqueous buffer (pH 7.4), room temperature

Enables the development of solvent-free aqueous formulations, eliminating the need for DMSO or ethanol in sensitive biological assays.

Oxidative Stability and Reagent Shelf-Life

Free phenolic compounds are notoriously susceptible to rapid auto-oxidation in aerobic environments, leading to reagent degradation and inconsistent assay results. By masking the reactive phenolic oxygen with a glycosidic bond, Antiarol rutinoside significantly extends the half-life of the molecule in aerobic aqueous solutions compared to free 3,4,5-trimethoxyphenol [1].

Evidence DimensionResistance to auto-oxidation in ambient aerobic solutions
Target Compound DataStable (phenolic oxygen protected by glycosidic bond)
Comparator Or BaselineFree 3,4,5-trimethoxyphenol (Rapid auto-oxidation and discoloration)
Quantified DifferenceSignificantly extended half-life in stock solutions
ConditionsAerobic aqueous solution, ambient light and temperature

Reduces reagent degradation and batch-to-batch variability, lowering long-term procurement costs for longitudinal studies.

Enzymatic Cleavage Specificity for Sustained Release

The specific rhamnosyl-glucoside (rutinose) linkage requires a two-step enzymatic cleavage or the presence of specific rutinosidases, which are predominantly found in specific microbial populations. When compared to simple glucosides that undergo rapid single-step hydrolysis by ubiquitous beta-glucosidases, Antiarol rutinoside provides a delayed, sustained release of the active trimethoxyphenyl core [1].

Evidence DimensionHydrolysis rate by generic beta-glucosidases vs. specific rutinosidases
Target Compound DataRequires specific sequential cleavage (delayed release)
Comparator Or BaselineAntiarol glucoside (Rapid single-step cleavage)
Quantified DifferenceDelayed, sustained release profile vs. rapid burst release
ConditionsIn vitro simulated microbiome or skin enzymatic assays

Provides a predictable, slow-release pharmacokinetic profile essential for targeted dermatological and lower-GI applications.

Analytical Reference Standard for Phytochemical Profiling

Given its specific retention time and mass fragmentation pattern, Antiarol rutinoside is an essential analytical standard for quantifying phenolic glycosides in extracts of Epilobium dodonaei and Pinus yunnanensis [1]. Its use ensures accurate batch-to-batch standardization of botanical raw materials.

Precursor for Microbiome-Activated Topical Formulations

Because the rutinose moiety requires specific enzymatic cleavage (rutinosidase) typically provided by local microbiota, this compound is highly suited as a precursor for sustained-release dermatologicals [2]. It allows formulators to design products that release the active trimethoxyphenyl core only upon interaction with the skin microbiome.

Development of High-Fidelity Aqueous Antioxidant Assays

The high aqueous solubility of Antiarol rutinoside overcomes the limitations of lipophilic antioxidants, making it an ideal substrate for developing solvent-free DPPH or ORAC assays [3]. This eliminates solvent-induced artifacts in sensitive cellular models.

XLogP3

-2

Appearance

Powder

Dates

Last modified: 08-15-2023

Explore Compound Types